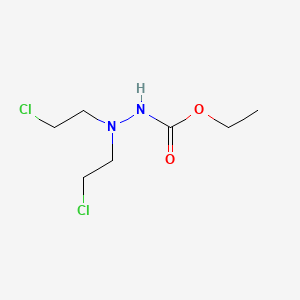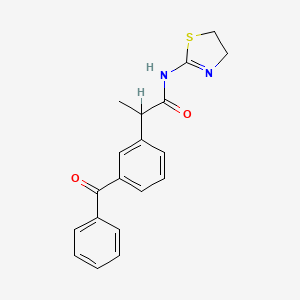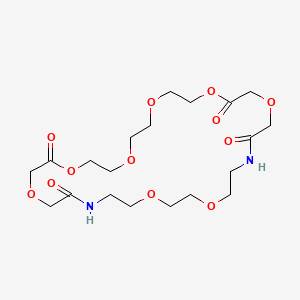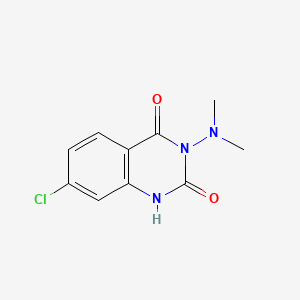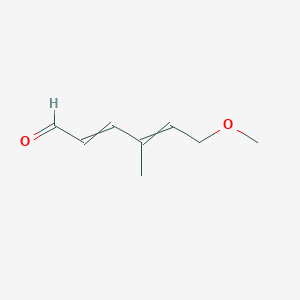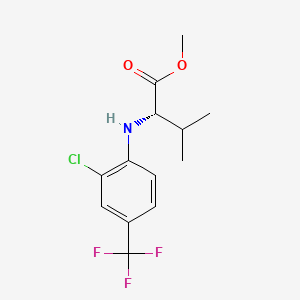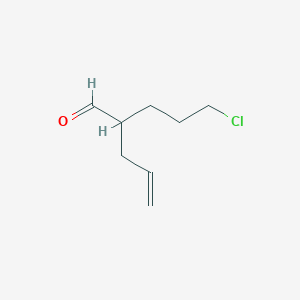
4-Pentenal, 2-(3-chloropropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenal, 2-(3-chloropropyl)- is an organic compound that belongs to the class of aldehydes It features a carbonyl group (C=O) bonded to a hydrogen atom and a 3-chloropropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Pentenal, 2-(3-chloropropyl)- can be synthesized through the rearrangement of allyl alkenyl ethers. This process involves the acid-catalyzed elimination of allyl alcohol from aldehyde diallyl acetals . The reaction conditions typically include the use of strong acids as catalysts and controlled temperatures to facilitate the rearrangement.
Industrial Production Methods
While specific industrial production methods for 4-Pentenal, 2-(3-chloropropyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentenal, 2-(3-chloropropyl)- undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Pentenal, 2-(3-chloropropyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Pentenal, 2-(3-chloropropyl)- involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. The 3-chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentenal: Similar structure but lacks the 3-chloropropyl group.
3-Chloropropanal: Contains the 3-chloropropyl group but lacks the pentenal structure.
Pentanal: A simple aldehyde without the additional functional groups.
Eigenschaften
CAS-Nummer |
79228-14-1 |
|---|---|
Molekularformel |
C8H13ClO |
Molekulargewicht |
160.64 g/mol |
IUPAC-Name |
2-(3-chloropropyl)pent-4-enal |
InChI |
InChI=1S/C8H13ClO/c1-2-4-8(7-10)5-3-6-9/h2,7-8H,1,3-6H2 |
InChI-Schlüssel |
DPVHNIXDEVQWCP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(CCCCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


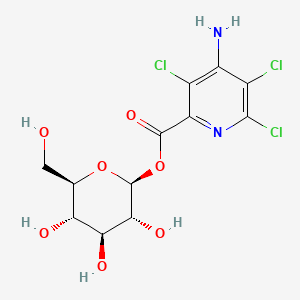

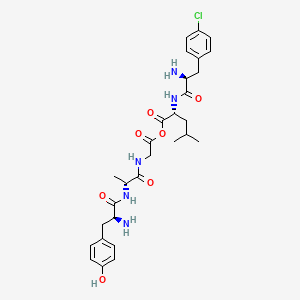
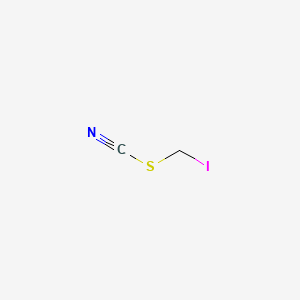
![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)
